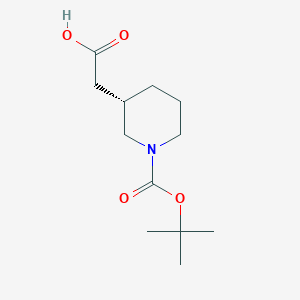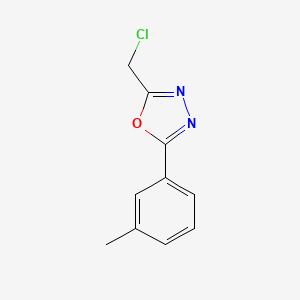
4-(2-吡啶基)苯甲腈
描述
4-(2-Pyridyl)benzonitrile is a chemical compound with the molecular formula C12H8N2 and a molecular weight of 180.2053 . It is also known by the name pyridine, 2-(p-cyanophenyl)- .
Synthesis Analysis
The synthesis of 4-(2-Pyridyl)benzonitrile involves the reaction of 2-halopyridine with p-cyanobenzene boronic acid in an ether solvent. This reaction occurs in the presence of an inorganic base under the catalysis of ferric acetylacetonate .Molecular Structure Analysis
The molecular structure of 4-(2-Pyridyl)benzonitrile can be represented by the InChI string: InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Pyridyl)benzonitrile include a molecular weight of 180.2053 . More detailed properties such as density, boiling point, etc., are not available from the search results.科学研究应用
抗癌活性和DNA结合
已经研究了4-(2-吡啶基)苯甲腈衍生物在抗癌应用中的潜力。Bera等人(2021年)的研究合成了一种三齿N-N-N配体及其钴(II)配合物,对U937人单核细胞具有良好的抗癌活性。该研究还探讨了化合物的DNA结合性质,表明它们以插入方式与DNA相互作用。配体及其配合物表现出显著的抗癌活性,对U937细胞的IC50值分别为12.76 ± 0.75和12.83 ± 1.37 µM。该研究采用密度泛函理论(DFT)进行化学反应性和HOMO-LUMO能量计算,揭示了这些化合物在治疗应用中的潜力Bera et al., 2021。
超分子化学
在超分子化学领域,4-(2-吡啶基)苯甲腈衍生物的衍生物已被用于合成具有独特性质的配合物。Martín等人(2008年)报道了通过将双(五氟苯基)锌与苯甲腈或吡啶衍生物处理而形成的配合物的合成和超分子结构。这些配合物展示了独特的四面体几何结构和独特的芳基-芳基合成物,有助于形成一维和三维超分子结构 Martín等人,2008。
荧光发射调谐
4-(2-吡啶基)苯甲腈衍生物的多功能性延伸到发光材料领域。Zhang等人(2003年)探索了使用共轭配体调谐镉配位聚合物的荧光发射。这些配位聚合物分别显示出强烈的蓝色和红色荧光发射。该研究提供了关于这些聚合物的结构和发射性质的见解,展示了它们在发光器件和其他光学应用中的潜力 Zhang et al., 2003。
光环化反应
4-(2-吡啶基)苯甲腈衍生物还被研究用于光环化反应的反应性。Hayward等人(2014年)研究了TTF-芳基腈衍生物经历[2 + 2]光环加成反应,突出了一种不寻常的单晶到单晶转化。该研究强调了这些化合物的光化学反应性,表明它们在材料科学和分子工程中的潜力 Hayward et al., 2014。
属性
IUPAC Name |
4-pyridin-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMRFUCSFRRPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185899 | |
| Record name | 4-(2-Pyridyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridyl)benzonitrile | |
CAS RN |
32111-34-5 | |
| Record name | 4-(2-Pyridinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32111-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Pyridyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032111345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Pyridyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-pyridyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-PYRIDYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ISU242LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)










